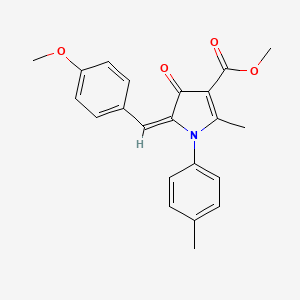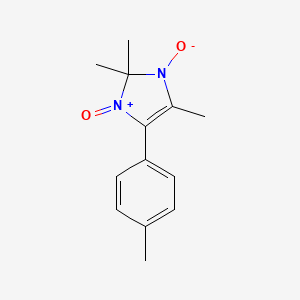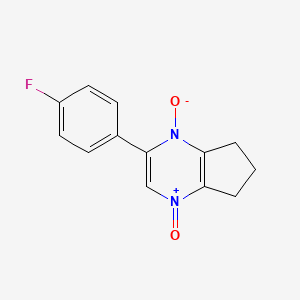
methyl (5E)-5-(4-methoxybenzylidene)-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (5E)-5-(4-methoxybenzylidene)-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including a methoxybenzylidene moiety, a methylphenyl group, and a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5E)-5-(4-methoxybenzylidene)-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves a multi-step process. One common method involves the condensation of 4-methoxybenzaldehyde with 2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process and reduce the need for manual intervention.
化学反应分析
Types of Reactions
Methyl (5E)-5-(4-methoxybenzylidene)-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxybenzylidene moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrole ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzylidene moiety can yield 4-methoxybenzoic acid, while reduction of the carbonyl group can produce the corresponding alcohol.
科学研究应用
Methyl (5E)-5-(4-methoxybenzylidene)-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
相似化合物的比较
Methyl (5E)-5-(4-methoxybenzylidene)-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
N’-(4-methoxybenzylidene)-2-(4-methylphenyl)-4-quinolinecarbohydrazide: This compound has a similar methoxybenzylidene moiety but differs in the core structure, which is a quinolinecarbohydrazide instead of a pyrrole ring.
N’-(4-methoxybenzylidene)-3-oxo-3,4-dihydro-2-quinoxalinecarbohydrazide: This compound also contains a methoxybenzylidene group but has a quinoxalinecarbohydrazide core.
属性
分子式 |
C22H21NO4 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-4-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C22H21NO4/c1-14-5-9-17(10-6-14)23-15(2)20(22(25)27-4)21(24)19(23)13-16-7-11-18(26-3)12-8-16/h5-13H,1-4H3/b19-13+ |
InChI 键 |
DPHSNPIMGZYNCY-CPNJWEJPSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N\2C(=C(C(=O)/C2=C\C3=CC=C(C=C3)OC)C(=O)OC)C |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)C2=CC3=CC=C(C=C3)OC)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11614640.png)

![2-{3-[2-(4-tert-butylphenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol](/img/structure/B11614653.png)
![5-(2,3-dimethoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11614654.png)
![methyl 2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate](/img/structure/B11614664.png)
![N-(4-methylphenyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine](/img/structure/B11614669.png)

![(5Z)-2-imino-1-methyl-5-[4-(methylsulfanyl)benzylidene]imidazolidin-4-one](/img/structure/B11614676.png)
![3-[(5-chloro-2-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11614677.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]benzenesulfonamide](/img/structure/B11614688.png)
![3-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11614696.png)
![1,3-dimethyl-5-[4-(morpholin-4-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11614697.png)
![2,5-Bis(4-chlorophenyl)-7-(2-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11614711.png)
![1-[6-(2-chloro-6-fluorophenyl)-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11614712.png)
